molecular formula C7H5FN2OS B049050 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one CAS No. 111332-25-3

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one

Cat. No.: B049050
CAS No.: 111332-25-3
M. Wt: 184.19 g/mol
InChI Key: MPNALLJGZMRGLO-UHFFFAOYSA-N
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Description

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one is an organic compound with the molecular formula C7H5FN2S. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-amino-5-fluorobenzothiazole with various reagents. One common method includes the use of potassium carbonate (K2CO3) as a binding agent in a three-necked flask . Another method involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using similar reaction conditions as mentioned above. The process involves the use of appropriate solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and inflammation. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-chlorobenzothiazole
  • 2-amino-5-fluorobenzothiazole
  • 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine

Uniqueness

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other benzothiazole derivatives, this compound exhibits a unique combination of antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Biological Activity

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole core with an amino group and a fluorine atom at specific positions. The molecular formula is C₇H₅FN₂OS, and it possesses distinct physicochemical properties that contribute to its biological activities.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinergic enzymes, specifically acetylcholinesterase and butyrylcholinesterase. In vitro studies demonstrated that it exhibits stronger inhibitory activity compared to standard drugs like rivastigmine, with IC₅₀ values as low as 1.66 μmol/L for certain derivatives .
  • Anticancer Activity : Benzothiazole derivatives, including this compound, have been implicated in anticancer mechanisms. They can induce apoptosis and cell cycle arrest in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The compound has shown promising results in inhibiting cancer cell proliferation at micromolar concentrations .
  • Antimicrobial Properties : Studies indicate that benzothiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound has been tested against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating significant antibacterial effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Acetylcholinesterase InhibitionIC₅₀ = 1.66 μmol/L (stronger than rivastigmine)
AnticancerInduces apoptosis in A431 and A549 cells
AntibacterialActive against MRSA and E. coli

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various benzothiazole derivatives, this compound was part of a series that exhibited significant cytotoxicity against multiple cancer cell lines. The compound not only inhibited cell proliferation but also modulated inflammatory cytokine levels such as IL-6 and TNF-α, suggesting a dual role in both direct cytotoxic effects and modulation of the tumor microenvironment .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be further understood through SAR studies which highlight the importance of specific substitutions on the benzothiazole ring. Modifications at the 2 and 6 positions have been shown to enhance anticancer activity significantly, indicating that fine-tuning the chemical structure can lead to improved therapeutic profiles .

Properties

IUPAC Name

5-amino-6-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNALLJGZMRGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)S2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-fluoro-2(3H)-benzothiazolone (82.9 g) was nitrated in conc. sulfuric acid (800 g) with a 98% nitric acid (5% excess of the theoretical amount) at a temperature of 0° to 5° C. under stirring for 1.5 hours. The reaction mixture was poured into ice water and filtered. The solid material separated by the filtration was dried, and recrystallized from acetone, so that 6-fluoro-5-nitro-2(3H)-benzothiazolone (67.7 g) was obtained. The purity of this compound was 92% (this purity was determined by HPLC). The whole amount of this compound was reduced with iron powder to obtain 5-amino-6-fluoro-2(3H)-benzothiazolone (52.4 g). 4 g of the amino compound were subjected to an alkylation operation with the aid of 3-chloromethyl-5-methyl-1,2,4-oxadiazole (2.9 g), in acetonitrile (100 ml) in the presence of potassium carbonate (3 g) as the dehydrochlorinating agent. This operation was carried out under reflux for 2 hours, so that the aimed compound, i.e. 5-amino-6-fluoro-3-(5-methyl-1,2,4-oxadiazol-3-ylmethyl)-2(3H)-benzothiazolone (5.3 g) was obtained. m.p. 156°-157° C.
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